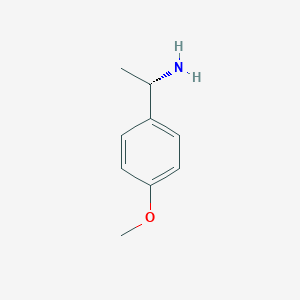

(S)-(-)-1-(4-Methoxyphenyl)ethylamine

Beschreibung

Eigenschaften

IUPAC Name |

(1S)-1-(4-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7H,10H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDGKQNNPKXKII-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355183 | |

| Record name | (S)-(-)-1-(4-Methoxyphenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41851-59-6, 6298-96-0 | |

| Record name | (αS)-4-Methoxy-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41851-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxyphenyl)ethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006298960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S)-1-(4-Methoxyphenyl)ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041851596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(-)-1-(4-Methoxyphenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1-(4-methoxyphenyl)ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-(-)-1-(4-Methoxyphenyl)ethylamine: Chemical Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-1-(4-Methoxyphenyl)ethylamine is a chiral amine of significant interest in the pharmaceutical industry. Its utility as a chiral resolving agent and a key building block in the asymmetric synthesis of various active pharmaceutical ingredients (APIs) makes a thorough understanding of its chemical and physical properties essential. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and analytical methods for assessing its purity and enantiomeric excess.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature. It is characterized by the following properties:

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Melting Point | < -20 °C | [3] |

| Boiling Point | 240.3 ± 23.0 °C at 760 mmHg | [3] |

| Density | 1.024 g/mL at 20 °C | [4] |

| Refractive Index (n²⁰/D) | 1.533 | [4] |

| Specific Rotation ([α]²⁰/D) | -32° (neat) | [4] |

| Solubility | Soluble in water, alcohol, and organic solvents. | [5] |

| Flash Point | 65 °C/0.38mm | [4] |

| CAS Number | 41851-59-6 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

| Spectroscopy | Description |

| ¹H NMR | Spectral data available. |

| ¹³C NMR | Spectral data available. |

| IR | Spectral data available. |

| Mass Spectrometry | Spectral data available. |

Synthesis and Purification

The synthesis of enantiomerically pure this compound can be achieved through various methods, including asymmetric synthesis and the resolution of a racemic mixture. A common and practical approach involves the synthesis of the racemic amine followed by chiral resolution.

Synthesis of Racemic 1-(4-Methoxyphenyl)ethylamine via Reductive Amination

This protocol describes the synthesis of the racemic amine from 4-methoxyacetophenone.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyacetophenone (1 equivalent) in methanol.

-

Amine Source: Add ammonium acetate (10 equivalents) to the solution.

-

Reducing Agent: Carefully add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) in portions to the reaction mixture.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of 2M HCl until the solution is acidic. Remove the methanol under reduced pressure.

-

Extraction: Basify the aqueous residue with a concentrated NaOH solution to a pH > 12 and extract the product with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude racemic 1-(4-methoxyphenyl)ethylamine.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. US2377511A - Purification of amine reaction mixtures - Google Patents [patents.google.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of (S)-(-)-1-(4-Methoxyphenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established protocols for the synthesis of the chiral amine (S)-(-)-1-(4-methoxyphenyl)ethylamine, a critical intermediate in pharmaceutical and chemical research. The document details various synthetic strategies, including asymmetric synthesis via reductive amination with a chiral auxiliary, and the resolution of a racemic mixture through diastereomeric salt formation and enzymatic methods.

Introduction

This compound is a valuable chiral building block in asymmetric synthesis. Its applications include its use as a chiral auxiliary, a resolving agent, and a precursor for the synthesis of more complex chiral molecules, such as active pharmaceutical ingredients (APIs). The stereochemistry at the benzylic position is crucial for the biological activity and efficacy of many of these final products. Therefore, robust and efficient methods for the preparation of the enantiomerically pure (S)-isomer are of significant interest to the scientific community.

This guide will focus on practical and scalable methods for the synthesis of this compound, providing detailed experimental protocols and comparative data to assist researchers in selecting the most suitable method for their specific needs.

Synthetic Strategies

Several synthetic routes to this compound have been developed. The primary approaches can be categorized as:

-

Asymmetric Synthesis: This involves the creation of the desired stereocenter from a prochiral precursor, often employing a chiral catalyst or a chiral auxiliary.

-

Resolution of a Racemic Mixture: This strategy involves the synthesis of the racemic amine followed by the separation of the two enantiomers. Common resolution techniques include diastereomeric salt formation and enzymatic kinetic resolution.

This guide will provide detailed protocols for a prominent example of each of these strategies.

Asymmetric Synthesis via Reductive Amination with a Chiral Auxiliary

One of the most efficient methods for the asymmetric synthesis of this compound is the reductive amination of 4-methoxyacetophenone using a chiral amine as an auxiliary. (S)-(-)-α-methylbenzylamine is a commonly used and commercially available chiral auxiliary for this purpose. The reaction proceeds via the formation of a chiral imine intermediate, which is then diastereoselectively reduced. The chiral auxiliary is subsequently removed by hydrogenolysis.

Experimental Protocol: Reductive Amination

This protocol is adapted from patent literature, which describes a scalable and efficient process.[1]

Step 1: Synthesis of (S)-[1-(4-Methoxyphenyl)-ethylidene]-(1-phenylethyl)amine

-

To a reaction vessel equipped with a Dean-Stark trap and a reflux condenser, add 4-methoxyacetophenone (100 g, 0.66 mol), (S)-(-)-α-methylbenzylamine (100.8 g, 0.83 mol), p-toluenesulfonic acid (5 g, 0.02 mol), and toluene (600 ml).

-

Heat the mixture to reflux and continue for 10-12 hours, azeotropically removing the water formed during the reaction.

-

After cooling to room temperature, wash the reaction mixture with a 10% sodium carbonate solution, followed by a brine solution.

-

Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude imine as a syrup (approximately 180 g). This crude product is used directly in the next step without further purification.

Step 2: Diastereoselective Reduction

-

Dissolve the crude imine from the previous step (180 g) in ethyl acetate (800 ml) in a suitable hydrogenation reactor.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (7.2 g).

-

Pressurize the reactor with hydrogen gas and stir the mixture at 35-40°C for 10-12 hours.

-

After the reaction is complete, cool the mixture to room temperature and filter off the catalyst through a celite bed. Wash the filter cake with ethyl acetate.

-

Concentrate the combined filtrate under reduced pressure to yield the crude diastereomeric amine mixture as a liquid (approximately 150 g).

Step 3: Removal of the Chiral Auxiliary and Isolation of the Product

-

The crude product from the previous step is subjected to hydrogenolysis to cleave the α-methylbenzyl group. This is typically achieved using a palladium catalyst under a hydrogen atmosphere. The resulting this compound is then isolated and purified. A common purification method involves the formation of a salt, such as the p-toluenesulfonic acid (PTSA) salt, which can be selectively crystallized.[1]

-

To the crude amine (150 g) dissolved in ethyl acetate (600 ml), add p-toluenesulfonic acid (135 g, 0.70 mol) and stir at 45-50°C for 30 minutes.

-

Cool the reaction mixture to 5-10°C and stir for approximately 6 hours.

-

Filter the resulting solid, wash with ethyl acetate, and dry to obtain the (S,S)-diastereomeric amine PTSA salt as a white crystalline solid.

-

The free amine can be liberated by treating the salt with a base (e.g., NaOH solution) and extracting with an organic solvent.

Data Summary

| Step | Product | Yield | Purity/Selectivity | Reference |

| 1 | (S)-[1-(4-Methoxyphenyl)-ethylidene]-(1-phenylethyl)amine | ~100% (crude) | Used directly | [1] |

| 2 & 3 | (S,S)-[1-(4-methoxyphenyl)-ethyl]-(1-phenylethyl)amine PTSA salt | 125 g (from 180 g crude imine) | Chiral purity: 99.5% (by HPLC) | [1] |

Experimental Workflow

Caption: Workflow for the asymmetric synthesis of this compound.

Resolution of Racemic 1-(4-Methoxyphenyl)ethylamine

An alternative to asymmetric synthesis is the preparation of the racemic amine followed by resolution. Diastereomeric salt formation with a chiral resolving agent is a classical and industrially viable method.

Experimental Protocol: Diastereomeric Salt Resolution with (-)-Tartaric Acid

This protocol is a general procedure adapted from the resolution of a structurally similar amine and may require optimization for 1-(4-methoxyphenyl)ethylamine.[2]

Step 1: Preparation of Racemic 1-(4-Methoxyphenyl)ethylamine

The racemic amine can be synthesized by various methods, such as the Leuckart reaction of 4-methoxyacetophenone with formamide or ammonium formate.[3]

Step 2: Formation and Isolation of the Diastereomeric Salt

-

Dissolve racemic 1-(4-methoxyphenyl)ethylamine (1 equivalent) in a suitable solvent, such as isopropanol (IPA).

-

In a separate flask, dissolve (-)-tartaric acid (0.5 equivalents) in the same solvent, heating gently if necessary.

-

Add the tartaric acid solution to the amine solution. The diastereomeric salt of the (S)-amine with (-)-tartaric acid is expected to be less soluble and will precipitate.

-

The crystallization process can be influenced by temperature and time. For instance, inoculating the solution while hot and then cooling may promote selective crystallization.

-

Filter the precipitated solid and wash with a small amount of cold solvent.

Step 3: Purification of the Diastereomeric Salt

The enantiomeric excess (e.e.) of the resolved amine can be improved by recrystallization of the diastereomeric salt from a suitable solvent.[2]

-

Suspend the obtained diastereomeric salt in a fresh portion of the crystallization solvent (e.g., IPA with a small amount of acid).

-

Heat the suspension to boiling and then cool to allow for recrystallization.

-

Filter the purified salt, wash with a non-polar solvent like hexane, and dry.

Step 4: Liberation of the Free Amine

-

Suspend the purified diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1 M NaOH).

-

Stir the mixture until the salt completely dissolves and partitions between the two phases.

-

Separate the organic layer, wash it with water and then brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

Data Summary

The yield and enantiomeric excess are highly dependent on the specific conditions (solvent, temperature, crystallization time) and may require careful optimization.

| Step | Product | Expected Yield | Expected Enantiomeric Excess (e.e.) | Reference |

| 2 & 3 | Diastereomeric salt of (S)-amine | Variable | >80% (can be improved with recrystallization) | [2] |

| 4 | This compound | High (from salt) | Dependent on the purity of the salt | [2] |

Logical Relationship Diagram

References

physical and chemical properties of (S)-(-)-1-(4-Methoxyphenyl)ethylamine

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of (S)-(-)-1-(4-Methoxyphenyl)ethylamine, a pivotal chiral amine in pharmaceutical and chemical research. The information is tailored for researchers, scientists, and professionals in drug development, presenting data in a structured and accessible format.

Core Properties

This compound, also known as (S)-(-)-4-Methoxy-α-methylbenzylamine, is a chiral amine widely utilized in asymmetric synthesis.[1] Its utility stems from its role as a chiral auxiliary and a resolving agent for racemic mixtures.[2][3]

Physical Properties

The physical characteristics of this compound are summarized in the table below, offering a snapshot of its key attributes.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₃NO | [1][4] |

| Molecular Weight | 151.21 g/mol | [1][4] |

| Appearance | Colorless to light yellow liquid | [1][5] |

| Melting Point | <-20 °C | [6][7] |

| Boiling Point | 65 °C at 0.38 mmHg | [6][8] |

| Density | 1.024 g/mL at 20 °C | [6] |

| Refractive Index (n20/D) | 1.533 | [6] |

| Specific Rotation ([α]20/D) | -32° (neat) | [6][8] |

| Solubility | Soluble in water, alcohol, and organic solvents. | [1] |

| Flash Point | 65 °C at 0.38 mmHg | [6] |

Chemical and Spectroscopic Properties

The chemical identity and purity of this compound are confirmed through various spectroscopic techniques. It is an air-sensitive compound and should be stored under an inert atmosphere.[5][9] It is incompatible with strong oxidizing agents and strong acids.[5]

| Property | Value | Reference(s) |

| CAS Number | 41851-59-6 | [6][7] |

| Purity | >98% to >99% | [1][9] |

| ¹H NMR | Spectrum available | [10] |

| ¹³C NMR | Spectrum available | [10] |

| IR Spectrum | Data available | [10] |

| Mass Spectrum | Data available | [10] |

| pKa | 9.29 ± 0.10 (Predicted) | [8] |

Experimental Protocols

Detailed methodologies for the synthesis and chiral resolution of this compound are crucial for its practical application.

Synthesis Protocol via Reductive Amination

One common method for the synthesis of 1-(4-methoxyphenyl)ethylamine is through the reductive amination of 4-methoxyacetophenone. The following is a generalized protocol.

Materials:

-

4-methoxyacetophenone

-

(S)-α-phenethylamine

-

Triphenylborane (catalyst)

-

4Å molecular sieves

-

Ammonia-borane complex (reducing agent)

-

n-Hexane (solvent)

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-methoxyacetophenone in n-hexane, add (S)-α-phenethylamine, triphenylborane, and 4Å molecular sieves.[11]

-

Stir the reaction mixture at 60°C for 4 hours to form the imine intermediate.[11]

-

Cool the reaction mixture to 30°C and add the ammonia-borane complex.[11]

-

Continue stirring for an additional 6 hours.[11]

-

After the reaction is complete, filter the mixture and wash the solid residue with ethyl acetate.[11]

-

Concentrate the combined filtrate and washings under reduced pressure to obtain the crude product.[11]

-

Purify the crude product by silica gel column chromatography to yield (S)-1-phenyl-N-((S)-1-(4-methoxyphenyl)ethyl)ethanamine.[11]

-

Subsequent hydrogenolysis (e.g., using Pd/C) can be employed to cleave the phenylethyl group, yielding the desired this compound.[3]

Chiral Resolution Protocol

Chiral resolution using a resolving agent is a standard method to separate enantiomers. The following protocol outlines the resolution of racemic 1-(4-methoxyphenyl)ethylamine using a chiral acid.

Materials:

-

Racemic 1-(4-methoxyphenyl)ethylamine

-

A suitable chiral resolving agent (e.g., (R,R)-di-p-toluoyl-tartaric acid)[12]

-

Aqueous basic solution (e.g., 1 M NaOH)[13]

-

Organic solvent for extraction (e.g., dichloromethane)[2][12]

-

Drying agent (e.g., anhydrous sodium sulfate)[12]

Procedure:

-

Dissolve the racemic 1-(4-methoxyphenyl)ethylamine and an equimolar amount of the chiral resolving agent in a minimal amount of a suitable hot solvent.[13]

-

Allow the solution to cool slowly to facilitate the crystallization of one of the diastereomeric salts.[13]

-

Filter the crystalline salt and wash it with a small amount of cold solvent.[12]

-

To liberate the free amine, suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 1 M NaOH).[12][13]

-

Stir the mixture until the salt completely dissolves and partitions between the two phases.[12]

-

Separate the organic layer, wash it with water, and dry it over a suitable drying agent.[12]

-

Evaporate the solvent under reduced pressure to obtain the enantiomerically enriched this compound.[12]

Visualized Workflows

The following diagrams illustrate key processes involving this compound.

Caption: Synthetic workflow for this compound.

Caption: Workflow for the chiral resolution of 1-(4-methoxyphenyl)ethylamine.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[5][14] It is also harmful if swallowed.[4] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[14][15] It should be handled in a well-ventilated area or under a chemical fume hood.[15] Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from heat and light, and under an inert atmosphere.[1][5]

Applications

This compound is a valuable building block in the synthesis of various chiral compounds. It is employed in the preparation of S(+)-4-(1-phenylethylamino)quinazolines, which have shown activity as human immunoglobulin E inhibitors.[6] Furthermore, it serves as a precursor for chiral intermediates in the total synthesis of complex natural products like solanoeclepin A.[6] Its primary use is as a chiral amine in asymmetric synthesis for both chemical research and pharmaceutical applications.[1]

References

- 1. This compound - Chiral Amine for Pharmaceutical Synthesis at Best Price [jigspharma.com]

- 2. guidechem.com [guidechem.com]

- 3. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]

- 4. (S)-1-(4-Methoxyphenyl)ethylamine | C9H13NO | CID 793467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. This compound | 41851-59-6 [chemicalbook.com]

- 7. This compound | CAS#:41851-59-6 | Chemsrc [chemsrc.com]

- 8. This compound | 41851-59-6 [amp.chemicalbook.com]

- 9. This compound | 41851-59-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. This compound(41851-59-6) 1H NMR [m.chemicalbook.com]

- 11. CN108440307B - Preparation method of chiral amine compound - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structure Elucidation of (S)-(-)-1-(4-Methoxyphenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-1-(4-Methoxyphenyl)ethylamine is a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its precise three-dimensional structure is fundamental to its utility in asymmetric synthesis. This technical guide provides a comprehensive overview of the analytical techniques employed to elucidate and confirm the structure of this compound. Spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are presented in detail. This document serves as a practical reference for researchers and professionals involved in the synthesis, characterization, and application of chiral amines in drug development.

Introduction

This compound, a chiral amine, is a valuable intermediate in the pharmaceutical industry.[1] Its stereochemistry plays a pivotal role in the biological activity of the final active pharmaceutical ingredients (APIs). Therefore, unambiguous confirmation of its structure and stereochemical integrity is a critical aspect of quality control and process development. This guide outlines the standard analytical methodologies for the complete structure elucidation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO | [2][3] |

| Molecular Weight | 151.21 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.03 g/cm³ | [1] |

| Specific Rotation | -32° (neat) | [5] |

| Refractive Index | 1.53 | [5] |

Spectroscopic Data for Structure Elucidation

The structural framework and stereochemistry of this compound are established through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.23 | d, J=8.5Hz | 2H | Ar-H (ortho to CH(NH₂)CH₃) |

| 6.84 | d, J=8.4Hz | 2H | Ar-H (ortho to OCH₃) |

| 4.02 | q, J=6.5Hz | 1H | CH(NH₂)CH₃ |

| 3.75 | s | 3H | OCH₃ |

| 1.47 | s | 2H | NH₂ |

| 1.33 | d, J=6.5Hz | 3H | CH(NH₂)CH₃ |

Data sourced from a patent describing the synthesis of (S)-(-)-1-(4-methoxyphenyl) ethylamine.[6]

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 158.4 | Ar-C (para to CH(NH₂)CH₃, attached to OCH₃) |

| 140.0 | Ar-C (ipso to CH(NH₂)CH₃) |

| 126.7 | Ar-C (ortho to CH(NH₂)CH₃) |

| 113.7 | Ar-C (ortho to OCH₃) |

| 55.1 | OCH₃ |

| 50.6 | CH(NH₂)CH₃ |

| 25.8 | CH(NH₂)CH₃ |

Data sourced from a patent describing the synthesis of (S)-(-)-1-(4-methoxyphenyl) ethylamine.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3369, 3294 | Strong | N-H stretching (primary amine) |

| 2959, 2835 | Medium | C-H stretching (aliphatic) |

| 1610, 1585, 1512 | Strong | C=C stretching (aromatic ring) |

| 1246 | Strong | C-O stretching (aryl ether) |

| 831 | Strong | C-H bending (para-disubstituted aromatic ring) |

Data sourced from a patent describing the synthesis of (S)-(-)-1-(4-methoxyphenyl) ethylamine.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

| m/z | Relative Intensity | Assignment |

| 151 | High | [M]⁺ (Molecular ion) |

| 136 | High | [M - CH₃]⁺ |

| 109 | Medium | [M - C₂H₄N]⁺ |

| 104 | High | [M - CH₃ - NH₂ - H]⁺ |

Fragmentation data is indicative and based on typical fragmentation patterns for this class of compounds.[7]

Experimental Protocols

Detailed experimental procedures for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy

-

Instrumentation : A Bruker Avance 400 MHz spectrometer (or equivalent).

-

Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition : The spectrum is acquired using a standard pulse program. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition : The spectrum is acquired using a proton-decoupled pulse program. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 512-1024 scans.

-

Data Processing : The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C.

IR Spectroscopy

-

Instrumentation : A Bruker Tensor 27 FT-IR spectrometer (or equivalent) equipped with a diamond ATR (Attenuated Total Reflectance) accessory.[4]

-

Sample Preparation : A small drop of the neat liquid sample is placed directly onto the ATR crystal.

-

Acquisition : The spectrum is recorded in the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

-

Data Processing : The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS), such as an Agilent GC-MS system.

-

Sample Preparation : A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

-

GC Conditions : A suitable capillary column (e.g., HP-5ms) is used. The oven temperature is programmed to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure separation from any impurities.

-

MS Conditions : Electron ionization (EI) at 70 eV is typically used. The mass analyzer is scanned over a mass range of m/z 40-300.

-

Data Analysis : The mass spectrum corresponding to the GC peak of the compound is analyzed for the molecular ion and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

References

- 1. This compound - Chiral Amine for Pharmaceutical Synthesis at Best Price [jigspharma.com]

- 2. This compound(41851-59-6) 1H NMR [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. (S)-1-(4-Methoxyphenyl)ethylamine | C9H13NO | CID 793467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 41851-59-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]

- 7. 1-(4-Methoxyphenyl)ethanamine | C9H13NO | CID 238181 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chiral Benzylamines: A Technical Guide to their Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral benzylamines represent a pivotal class of compounds in medicinal chemistry and drug development. Their structural motif is present in numerous biologically active molecules, and the stereochemistry at the benzylic carbon often dictates their pharmacological activity, potency, and selectivity. This technical guide provides an in-depth exploration of the mechanisms of action of chiral benzylamines, focusing on their interactions with key biological targets. We will delve into their effects on monoamine oxidase B (MAO-B), dopamine receptors, and serotonin receptors, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways. The chirality of these molecules is a critical determinant of their biological function, leading to significant differences in the pharmacological profiles of their enantiomers.

Core Mechanisms of Action

Chiral benzylamines exert their biological effects primarily through three main mechanisms: enzyme inhibition, direct receptor agonism/antagonism, and modulation of monoamine transporters. The specific mechanism is highly dependent on the substitution pattern on both the benzyl ring and the amine moiety.

Inhibition of Monoamine Oxidase B (MAO-B)

A significant number of chiral benzylamine derivatives have been identified as potent and selective inhibitors of Monoamine Oxidase B (MAO-B).[1][2] MAO-B is a mitochondrial enzyme responsible for the oxidative deamination of several key neurotransmitters, including dopamine, and other biogenic amines like phenylethylamine and benzylamine.[1][3] The inhibition of MAO-B leads to an increase in the synaptic concentration of dopamine, a strategy employed in the treatment of Parkinson's disease.[2][4]

The mechanism of inhibition can be either reversible or irreversible, and often exhibits enantioselectivity. The interaction with the enzyme's active site, which contains a flavin adenine dinucleotide (FAD) cofactor and key tyrosine residues (Tyr398 and Tyr435 in human MAO-B), is stereospecific.[1][5] These residues are crucial for polarizing the amine group of the substrate, facilitating its oxidation.[1] Chiral benzylamine inhibitors can interact with these residues and the surrounding hydrophobic pocket with different affinities for each enantiomer, leading to differences in inhibitory potency.

The following table summarizes the inhibitory activity of representative chiral benzylamine derivatives against MAO-B, highlighting the differences between enantiomers where data is available.

| Compound | Enantiomer | Target | Assay Type | IC50 (nM) | Ki (nM) | Selectivity (MAO-A/MAO-B) | Reference |

| Fluorinated Pyrrolidine Derivative D5 | (S) | MAO-B | Inhibition Assay | 19 | - | 2440 | [4] |

| Safinamide | (S) | MAO-B | Inhibition Assay | 163 | - | 172 | [4] |

| Benzylamine-sulfonamide 4i | Racemic | hMAO-B | Fluorometric Inhibition | 41 | 36 (non-competitive) | - | [6] |

| Benzylamine-sulfonamide 4t | Racemic | hMAO-B | Fluorometric Inhibition | 65 | 55 (non-competitive) | - | [6] |

| Pyridazinobenzylpiperidine S5 | Racemic | MAO-B | Inhibition Assay | 203 | 155 (competitive) | 19.04 | [7] |

| Pyridazinobenzylpiperidine S16 | Racemic | MAO-B | Inhibition Assay | 979 | 721 (competitive) | - | [7] |

This protocol is adapted from methodologies used for in vitro fluorometric determination of MAO-B inhibitory activity.[8][9][10][11]

1. Materials and Reagents:

-

Recombinant human MAO-B enzyme

-

MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

MAO-B substrate (e.g., Benzylamine)

-

Horseradish Peroxidase (HRP)

-

Fluorogenic Probe (e.g., Amplex® Red)

-

Positive Control Inhibitor (e.g., Selegiline)

-

Test chiral benzylamine compounds

-

96-well black microplates

-

Fluorescence microplate reader (Ex/Em = 535/587 nm)

2. Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of test compounds and selegiline in DMSO.

-

Prepare working solutions by diluting stock solutions in MAO-B Assay Buffer. The final DMSO concentration should not exceed 1-2%.

-

Prepare a working solution of MAO-B enzyme in assay buffer.

-

Prepare a detection reagent mixture containing the MAO-B substrate, HRP, and the fluorogenic probe in assay buffer.

-

-

Assay Protocol:

-

To the wells of a 96-well plate, add 10 µL of the test compound working solution or control.

-

Add 50 µL of the MAO-B enzyme working solution to each well.

-

Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 40 µL of the detection reagent mixture to each well.

-

-

Measurement:

-

Immediately begin measuring the fluorescence intensity kinetically at 37°C for 30-60 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (fluorescence units per minute) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

For mechanism studies (e.g., competitive vs. non-competitive), vary the substrate concentration and analyze the data using Lineweaver-Burk plots.[6][7]

-

References

- 1. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. assaygenie.com [assaygenie.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Enzyme Inhibition Assays for Monoamine Oxidase [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of (S)-(-)-1-(4-Methoxyphenyl)ethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral amine (S)-(-)-1-(4-Methoxyphenyl)ethylamine. The information presented herein is intended to support research and development activities by offering detailed spectroscopic data and standardized experimental protocols. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed methodologies for data acquisition. A workflow for spectroscopic analysis is also provided.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl₃) Frequency: 300 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.23 | d, J=8.7 Hz | 2H | Ar-H |

| 6.85 | d, J=8.7 Hz | 2H | Ar-H |

| 4.08 | q, J=6.6 Hz | 1H | CH-NH₂ |

| 3.78 | s | 3H | OCH₃ |

| 1.54 | s (broad) | 2H | NH₂ |

| 1.35 | d, J=6.6 Hz | 3H | CH₃ |

Table 2: ¹³C NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl₃) Frequency: 75 MHz

| Chemical Shift (δ) ppm | Assignment |

| 158.7 | Ar-C-O |

| 138.5 | Ar-C |

| 127.0 | Ar-CH |

| 113.9 | Ar-CH |

| 55.2 | OCH₃ |

| 50.5 | CH-NH₂ |

| 25.4 | CH₃ |

Table 3: Infrared (IR) Spectroscopy Data

Technique: Neat

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3360-3280 | Strong, Broad | N-H Stretch (Amine) |

| 3000-2850 | Medium | C-H Stretch (Aromatic and Aliphatic) |

| 1610, 1510 | Strong | C=C Stretch (Aromatic Ring) |

| 1245 | Strong | C-O Stretch (Aryl Ether) |

| 1035 | Strong | C-N Stretch (Amine) |

Table 4: Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Abundance | Assignment |

| 151 | Moderate | [M]⁺ (Molecular Ion) |

| 136 | High | [M-CH₃]⁺ |

| 109 | Moderate | [M-C₂H₄N]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

The ¹H NMR spectrum is recorded on a 300 MHz spectrometer.

-

Standard acquisition parameters are used, including a 30-degree pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds.

-

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

3. ¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is recorded on a 75 MHz spectrometer with proton decoupling.

-

A 30-degree pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds are employed.

-

A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR to obtain a spectrum with a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

As this compound is a liquid at room temperature, the neat liquid is used for analysis.

-

A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

2. Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

-

A background spectrum of the clean KBr/NaCl plates is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)

1. Sample Introduction:

-

A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.

-

The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.

2. Ionization:

-

Electron Ionization (EI) is employed at a standard energy of 70 eV to induce fragmentation.

3. Mass Analysis:

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

-

The detector records the abundance of each ion, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Safe Handling of (S)-(-)-1-(4-Methoxyphenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (S)-(-)-1-(4-Methoxyphenyl)ethylamine, a chiral amine utilized in asymmetric synthesis for chemical research and pharmaceutical applications. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C9H13NO | [1][2][3] |

| Molecular Weight | 151.21 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Odor | Aromatic | [3] |

| Density | 1.024 - 1.03 g/mL at 20°C | [3][5] |

| Melting Point | 24-26 °C | [3] |

| Flash Point | 99.3 ± 15.9 °C | [6] |

| Solubility | Soluble in water, alcohol, and organic solvents. | [3] |

| pH | 11 (10g/L H2O solution) | [1] |

| Purity | >98.0% to >99% | [1][3] |

| Refractive Index | 1.5390 | [3] |

| CAS Number | 41851-59-6 | [1][2] |

Hazard Identification and GHS Classification

This compound is classified as hazardous. It is crucial to understand its potential dangers before handling.

GHS Classification Summary:

| Hazard Class | Category | Hazard Statement | References |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2][4][7] |

| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage | [1][2][4] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | [2][4][7] |

| Skin Sensitization | Category 1A | H317: May cause an allergic skin reaction | [2][4] |

| Hazardous to the aquatic environment, long-term hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects | [4] |

Hazard Pictograms:

-

Corrosion (GHS05)

-

Health Hazard/Irritant (GHS07)

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to the following protocols is mandatory to minimize risk.

Personal Protective Equipment (PPE)

A foundational aspect of safe handling involves the correct use of personal protective equipment.

Caption: Personal Protective Equipment (PPE) Workflow.

Handling and Storage Protocol

Handling:

-

Always work in a well-ventilated area, preferably under a chemical fume hood.[9][10]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in the handling area.[12]

Storage:

-

Store in a designated corrosives area.[9]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[10][13]

-

The substance is air-sensitive; store under an inert gas like nitrogen.[13]

Accidental Release Measures

In the event of a spill, follow this protocol:

Caption: Accidental Spill Response Protocol.

First Aid Procedures

Immediate medical attention is required in all cases of exposure.[7][9]

Caption: First Aid Emergency Response Flowchart.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or dry sand.[7][9]

-

Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.

-

Specific Hazards: Thermal decomposition can release irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[9][10] The product causes burns of the eyes, skin, and mucous membranes.[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Stability and Reactivity

-

Reactivity: No hazardous reactions under normal processing.[9]

-

Chemical Stability: Stable under recommended storage conditions.[3]

-

Conditions to Avoid: Incompatible products, heat, flames, and sparks.[10]

-

Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[10]

-

Hazardous Decomposition Products: Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2).[10]

-

Hazardous Polymerization: Does not occur.[9]

Toxicological and Ecological Information

-

Toxicological Information: The toxicological properties have not been fully investigated.[9] It is classified as harmful if swallowed and causes severe skin and eye damage.[2][4] Ingestion can cause severe swelling and damage to delicate tissues with a danger of perforation.[7]

-

Ecological Information: Harmful to aquatic life with long-lasting effects.[4] Do not empty into drains.[9] Persistence is unlikely, and it is expected to be mobile in the environment.[9]

Disposal Considerations

Disposal of this chemical must be in accordance with all applicable federal, state, and local environmental regulations.[1] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[9] It is recommended to use a licensed professional waste disposal service.[7]

This technical guide is intended to provide a framework for the safe handling of this compound. It is not exhaustive, and users should always consult the most current Safety Data Sheet (SDS) from their supplier before use and ensure a thorough risk assessment is conducted for their specific experimental conditions.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. (S)-1-(4-Methoxyphenyl)ethylamine | C9H13NO | CID 793467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Chiral Amine for Pharmaceutical Synthesis at Best Price [jigspharma.com]

- 4. 1-(4-Methoxyphenyl)ethanamine | C9H13NO | CID 238181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS NO. 41851-59-6 | this compound | C9H13NO [localpharmaguide.com]

- 6. This compound | CAS#:41851-59-6 | Chemsrc [chemsrc.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. 41851-59-6|(S)-1-(4-Methoxyphenyl)ethylamine|BLD Pharm [bldpharm.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. enamine.enamine.net [enamine.enamine.net]

- 12. adama.com [adama.com]

- 13. spectrumchemical.com [spectrumchemical.com]

Stability and Storage of (S)-(-)-1-(4-Methoxyphenyl)ethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-1-(4-Methoxyphenyl)ethylamine is a chiral amine of significant interest in pharmaceutical synthesis, serving as a critical building block and resolving agent. Ensuring its chemical integrity through appropriate storage and handling is paramount to the success of research and development activities. This technical guide provides an in-depth overview of the stability profile, recommended storage conditions, and methodologies for assessing the purity and degradation of this compound.

Chemical Stability Profile

This compound is a colorless to pale yellow liquid that is generally stable under normal, controlled laboratory conditions.[1] However, it possesses sensitivities that necessitate specific handling protocols to prevent degradation. The primary instability concern for this compound is its sensitivity to atmospheric oxygen.[2][3] Exposure to air can lead to oxidative degradation, resulting in the formation of impurities that may compromise its chiral purity and overall quality.

Additionally, this amine is incompatible with strong oxidizing agents and strong acids, and contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.[3][4] Thermal decomposition may occur at elevated temperatures, leading to the release of irritating gases and vapors, including nitrogen oxides and carbon oxides.[1][4] While hazardous polymerization is not reported to occur, inappropriate storage can lead to a gradual decline in purity over time.[1]

Recommended Storage and Handling

To maintain the long-term purity and stability of this compound, the following storage conditions are recommended based on information from safety data sheets and chemical suppliers:

-

Atmosphere: The compound should be stored under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[2][3][5]

-

Temperature: Store in a cool, dry, and well-ventilated area.[1][6] Room temperature is generally acceptable, though some suppliers recommend temperatures below 15°C for optimal long-term storage.[7]

-

Light: Protect from light by storing in a dark place, using an amber or opaque container.[2][3][5]

-

Container: Keep containers tightly closed to prevent exposure to air and moisture.[1][6]

-

Segregation: Store away from incompatible materials such as strong oxidizing agents and acids.[3][4]

The following diagram outlines the recommended workflow for handling and storage to ensure the compound's stability.

Caption: Recommended workflow for receiving, storing, handling, and quality control of this compound.

Quantitative Stability Assessment

While specific, publicly available quantitative stability data for this compound is limited, forced degradation studies on analogous aromatic amines provide a framework for understanding its potential degradation profile. The following table presents illustrative data from a hypothetical forced degradation study to demonstrate the compound's sensitivity to various stress conditions.

Note: This data is for illustrative purposes only and is based on typical degradation patterns of air-sensitive amines. Actual stability should be confirmed experimentally.

| Stress Condition | Duration | Temperature | Analyte Recovery (%) | Key Degradation Products (Hypothetical) |

| Acidic Hydrolysis (0.1 M HCl) | 24 hours | 60°C | >98% | Minimal degradation observed |

| Basic Hydrolysis (0.1 M NaOH) | 24 hours | 60°C | >98% | Minimal degradation observed |

| Oxidative (3% H₂O₂) | 24 hours | Room Temp. | ~85% | N-oxide, Imine derivatives |

| Thermal | 48 hours | 80°C | ~95% | Minor unidentified products |

| Photolytic (ICH Q1B) | 1.2 million lux hours | Room Temp. | ~97% | Minor unidentified products |

This illustrative data highlights the compound's significant susceptibility to oxidation, reinforcing the critical need to store it under an inert atmosphere.

Experimental Protocol: Forced Degradation Study

The following is a representative protocol for conducting a forced degradation study on this compound to assess its intrinsic stability and to develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).

1. Objective: To evaluate the stability of this compound under various stress conditions as prescribed by ICH guidelines and to identify potential degradation products.

2. Materials and Equipment:

-

This compound

-

HPLC grade acetonitrile, methanol, and water

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC system with a UV or PDA detector

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

-

pH meter

-

Stability chamber/oven

-

Photostability chamber

3. Preparation of Solutions:

-

Sample Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

-

Stress Solutions: Prepare solutions of 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.

4. Forced Degradation Procedure:

-

Acid Hydrolysis: Mix equal volumes of the sample stock solution and 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 24 hours). Cool, neutralize with 0.1 M NaOH, and dilute to the initial concentration for HPLC analysis.

-

Base Hydrolysis: Mix equal volumes of the sample stock solution and 0.1 M NaOH. Incubate at 60°C for a specified period. Cool, neutralize with 0.1 M HCl, and dilute for analysis.

-

Oxidative Degradation: Mix equal volumes of the sample stock solution and 3% H₂O₂. Store at room temperature, protected from light, for a specified period.

-

Thermal Degradation: Place the pure compound in a stability chamber at an elevated temperature (e.g., 80°C) for 48 hours. Dissolve the stressed sample to the target concentration for analysis.

-

Photolytic Degradation: Expose the pure compound to a light source in a photostability chamber according to ICH Q1B guidelines. Dissolve the stressed sample for analysis.

-

Control Sample: Prepare a sample solution without any stress agent and keep it under normal conditions.

5. HPLC Analysis:

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (e.g., 220 nm).

-

Injection Volume: 10 µL.

-

Analysis: Analyze all stressed samples and the control. Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed samples to the control.

The following diagram illustrates the logical flow of a forced degradation study.

Caption: Logical workflow for conducting a forced degradation study on a chemical substance.

By adhering to the stringent storage and handling protocols outlined in this guide and verifying stability through appropriate analytical methods, researchers can ensure the quality and reliability of this compound in their scientific endeavors.

References

- 1. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. series.publisso.de [series.publisso.de]

- 3. researchgate.net [researchgate.net]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. pharmtech.com [pharmtech.com]

- 6. researchgate.net [researchgate.net]

- 7. Determination of aromatic amines in food products and composite food packaging bags by capillary electrophoresis coupled with transient isotachophoretic stacking. | Sigma-Aldrich [merckmillipore.com]

Methodological & Application

Application of (S)-(-)-1-(4-Methoxyphenyl)ethylamine in Chiral Resolution of Racemic Acids

Introduction

(S)-(-)-1-(4-Methoxyphenyl)ethylamine is a highly effective chiral resolving agent widely employed in the pharmaceutical and fine chemical industries. Its utility lies in its ability to form diastereomeric salts with racemic carboxylic acids, enabling the separation of enantiomers through fractional crystallization. This method remains a cornerstone of industrial-scale chiral separations due to its cost-effectiveness and scalability. This application note provides a detailed protocol for the chiral resolution of a model racemic carboxylic acid using this compound, along with illustrative performance data.

The fundamental principle of this resolution technique is the reaction of a racemic mixture of a chiral acid with a single enantiomer of a chiral base, in this case, this compound.[1][2] This reaction yields a mixture of two diastereomeric salts. Since diastereomers possess different physicochemical properties, such as solubility, they can be separated by conventional techniques like fractional crystallization.[1] The less soluble diastereomeric salt will preferentially crystallize from a suitable solvent, allowing for its isolation. Subsequently, the resolved enantiomer of the carboxylic acid can be liberated from the purified diastereomeric salt by treatment with an acid.

Principle of Chiral Resolution

The chiral resolution process using this compound involves three key stages:

-

Diastereomeric Salt Formation: The racemic carboxylic acid (a 1:1 mixture of R- and S-enantiomers) is reacted with the enantiomerically pure this compound. This acid-base reaction forms a mixture of two diastereomeric salts: (R-acid)-(S-base) and (S-acid)-(S-base).

-

Fractional Crystallization: Due to their different spatial arrangements, these diastereomeric salts exhibit different solubilities in a given solvent system. By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature), the less soluble diastereomer can be selectively precipitated and isolated by filtration.

-

Liberation of the Enantiomer: The isolated, diastereomerically pure salt is then treated with a strong acid to break the ionic bond. This regenerates the enantiomerically enriched carboxylic acid and the protonated form of the chiral resolving agent. The desired acid can then be separated from the resolving agent, typically by extraction.

Experimental Protocols

The following is a generalized yet detailed protocol for the chiral resolution of a racemic carboxylic acid using this compound. This protocol is adapted from established procedures for similar resolutions, such as that of ibuprofen with a related chiral amine.

Materials

-

Racemic carboxylic acid (e.g., Ibuprofen)

-

This compound (>99% purity)

-

Methanol (or another suitable solvent like ethanol or ethyl acetate)

-

2 M Hydrochloric Acid (HCl)

-

Ethyl Acetate (or other suitable extraction solvent like dichloromethane)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Standard laboratory glassware (flasks, beakers, separatory funnel, etc.)

-

Heating mantle or water bath

-

Magnetic stirrer and stir bars

-

Vacuum filtration apparatus

-

Rotary evaporator

Protocol

Step 1: Diastereomeric Salt Formation and Crystallization

-

In a suitable round-bottom flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of warm methanol.

-

In a separate container, dissolve this compound (0.5 equivalents) in a small amount of methanol.

-

Slowly add the amine solution to the carboxylic acid solution with continuous stirring.

-

Heat the resulting mixture gently to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize.

-

To maximize the yield of the crystals, cool the mixture further in an ice bath for 1-2 hours.

-

Collect the crystalline diastereomeric salt by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.

-

Air-dry the crystals.

Step 2: Recrystallization of the Diastereomeric Salt (Optional, for higher purity)

-

Dissolve the obtained diastereomeric salt in a minimum amount of boiling methanol.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce recrystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry.

Step 3: Liberation of the Enantiomerically Enriched Carboxylic Acid

-

Suspend the purified diastereomeric salt in a mixture of water and ethyl acetate.

-

With vigorous stirring, add 2 M HCl dropwise until the pH of the aqueous layer is acidic (pH 1-2). This will protonate the amine and deprotonate the carboxylic acid.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic extracts and wash them sequentially with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.

Data Presentation

The efficiency of a chiral resolution is typically evaluated based on the yield and the enantiomeric excess (e.e.) of the desired product. The following table presents illustrative data for the chiral resolution of a structurally analogous compound, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine, using tartaric acid derivatives, which serves as a strong starting point for what can be expected when using this compound for the resolution of racemic acids.

| Chiral Resolving Agent | Racemate:Agent Molar Ratio | Solvent | Temperature (°C) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Recovered Amine (%) |

| (R,R)-4-chlorotartranilic acid | 1:0.55 | Water/HCl | 50 | 42 | >99 |

| (R,R)-di-p-toluoyl-tartaric acid | 1:1 | Methanol | 20-25 | 35 | 98 |

Table 1: Performance of chiral resolving agents in the resolution of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine. This data is provided as a representative example of the outcomes of diastereomeric salt resolution.[3]

Visualization

Logical Workflow for Chiral Resolution

Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.

Signaling Pathway Analogy: Enantiomer Recognition

Caption: Molecular recognition leading to separable diastereomeric salts.

References

Application Notes: (S)-(-)-1-(4-Methoxyphenyl)ethylamine as a Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-1-(4-Methoxyphenyl)ethylamine is a versatile and efficient chiral auxiliary employed in asymmetric synthesis to control the stereochemical outcome of reactions. Its utility stems from its straightforward incorporation into substrates, effective steric guidance in key bond-forming steps, and the relative ease of its subsequent removal under mild oxidative conditions. The para-methoxy group on the phenyl ring provides a convenient handle for cleavage, a distinct advantage over other chiral auxiliaries that may require harsh acidic, basic, or reductive conditions for removal. This chiral auxiliary has proven effective in a range of applications, including the synthesis of chiral amines, α- and β-amino acids, and β-lactams, which are pivotal intermediates in pharmaceutical development.

Key Applications and Principles

The primary function of this compound as a chiral auxiliary is to induce diastereoselectivity in reactions involving the formation of new stereocenters. This is typically achieved by forming a chiral amide or imine with a prochiral substrate. The bulky and conformationally defined structure of the auxiliary then shields one face of the reactive intermediate (e.g., an enolate or an imine), directing the approach of an incoming electrophile or nucleophile to the opposite face.

Major applications include:

-

Diastereoselective Alkylation: Amides formed from carboxylic acids and this compound can be deprotonated to form chiral enolates. The subsequent alkylation of these enolates proceeds with high diastereoselectivity to generate α-substituted carboxylic acid derivatives.

-

Asymmetric Aldol Reactions: Chiral amides derived from this auxiliary can be converted into their corresponding enolates, which then react with aldehydes in a diastereoselective manner to produce β-hydroxy amides.

-

Diastereoselective Cycloaddition Reactions: Imines formed from aldehydes and this compound can participate in cycloaddition reactions, such as the Staudinger synthesis of β-lactams, where the stereochemistry of the product is controlled by the chiral auxiliary.

-

Asymmetric Michael Additions: Chiral imines or enamines derived from the auxiliary can undergo conjugate addition to Michael acceptors, establishing new stereocenters with high levels of asymmetric induction.

The p-methoxyphenyl group is key to the facile removal of the auxiliary. Oxidative cleavage using reagents such as ceric ammonium nitrate (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) readily cleaves the benzylic C-N bond, releasing the chiral product and a recoverable form of the auxiliary.

Quantitative Data Summary

The following tables summarize representative quantitative data for the use of this compound and structurally similar auxiliaries in key asymmetric transformations.

Table 1: Diastereoselective Alkylation of a Chiral Propionamide

| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) |

| Benzyl bromide | N-(1-(4-methoxyphenyl)ethyl)-2-phenylpropanamide | 85 | >95 |

| Methyl iodide | N-(1-(4-methoxyphenyl)ethyl)-2-methylpropanamide | 90 | >95 |

| Isopropyl iodide | N-(1-(4-methoxyphenyl)ethyl)-2,3-dimethylbutanamide | 78 | >90 |

Note: Data is representative of typical results for this class of reaction.

Table 2: Diastereoselective Synthesis of trans-β-Lactams via Staudinger Cycloaddition

| Ketene Acetal Substituent (R) | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |

| Ethyl | Ethyl trans-1-(4-methoxyphenyl)-4-oxoazetidine-2-carboxylate | 82 | 78:1 |

| Benzyl | Ethyl trans-3-benzyl-1-(4-methoxyphenyl)-4-oxoazetidine-2-carboxylate | 87 | 45:1 |

| Methylthiomethyl | Ethyl trans-1-(4-methoxyphenyl)-3-(methylthiomethyl)-4-oxoazetidine-2-carboxylate | 84 | 38:1 |

Data adapted from a study on a structurally related p-methoxyphenyl imine system, demonstrating the principle of high trans-diastereoselectivity.[1]

Experimental Protocols

Protocol 1: Synthesis of a Chiral Amide from Propanoic Acid and this compound

This protocol describes the initial step of attaching the chiral auxiliary to a prochiral carboxylic acid.

Caption: Synthesis of the chiral amide starting material.

Materials:

-

Propanoic acid

-

Thionyl chloride (SOCl₂)

-

This compound

-

Pyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of propanoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 2 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude propionyl chloride.

-

In a separate flask, dissolve this compound (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM.

-

Cool the amine solution to 0 °C and add the crude propionyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure chiral amide.

Protocol 2: Diastereoselective Alkylation of the Chiral Amide

This protocol illustrates the use of the chiral auxiliary to direct the stereoselective formation of a new carbon-carbon bond.

Caption: Diastereoselective alkylation workflow.

Materials:

-

N-((S)-1-(4-methoxyphenyl)ethyl)propanamide (from Protocol 1)

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution in THF/hexanes

-

Benzyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the chiral amide (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

-

Add LDA (1.1 eq) dropwise to the solution and stir for 1 hour at -78 °C to form the lithium enolate.

-

Add benzyl bromide (1.2 eq) dropwise and continue stirring at -78 °C for 4 hours.

-

Quench the reaction by adding saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield the diastereomerically enriched alkylated amide.

-

Determine the diastereomeric excess by ¹H NMR spectroscopy or chiral HPLC analysis.

Protocol 3: Oxidative Cleavage of the Chiral Auxiliary

This protocol details the removal of the chiral auxiliary to yield the final chiral carboxylic acid.

Caption: Oxidative removal of the chiral auxiliary.

Materials:

-

Diastereomerically enriched alkylated amide (from Protocol 2)

-

Ceric ammonium nitrate (CAN)

-

Acetonitrile (MeCN)

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the alkylated amide (1.0 eq) in a mixture of acetonitrile and water (3:1).

-

Cool the solution to 0 °C and add CAN (2.5 eq) in portions over 15 minutes.

-

Stir the reaction mixture at 0 °C for 2 hours, monitoring the reaction progress by TLC.

-

Upon completion, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous Na₂S₂O₃ to remove excess oxidant, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the enantiomerically enriched carboxylic acid.

-

The chiral auxiliary can often be recovered from the aqueous layers after appropriate workup.

Conclusion

This compound serves as a highly effective chiral auxiliary for a variety of asymmetric transformations. Its ability to direct stereoselective reactions with high efficiency, coupled with the mild conditions required for its removal, makes it a valuable tool for the synthesis of complex chiral molecules in both academic research and industrial drug development. The protocols provided herein offer a foundation for the application of this auxiliary in achieving desired stereochemical control.

References

Application Notes and Protocols for Diastereomeric Salt Formation with (S)-(-)-1-(4-Methoxyphenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution by diastereomeric salt formation is a cornerstone technique in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture.[1][2] This method leverages the formation of diastereomeric salts by reacting a racemic mixture with a single enantiomer of a chiral resolving agent. These resulting diastereomers exhibit different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[3][4] Subsequently, the desired enantiomer is recovered by removing the resolving agent.[5]

(S)-(-)-1-(4-Methoxyphenyl)ethylamine is a valuable chiral resolving agent, particularly for the separation of racemic acids. Its basic nature allows it to react with acidic functional groups to form salts. This document provides a detailed protocol for the diastereomeric salt formation using this compound, along with illustrative data and workflows.

Principle of Chiral Resolution

The fundamental principle of this chiral resolution process is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. This is achieved by reacting the racemic mixture with an enantiomerically pure chiral resolving agent. The differing solubilities of the diastereomeric salts in a given solvent system are then exploited to separate them.

A general workflow for this process is outlined below:

Caption: General workflow for chiral resolution.

Experimental Protocols

The following is a generalized protocol for the chiral resolution of a racemic acid using this compound. It is important to note that optimal conditions, particularly the choice of solvent and crystallization temperature, are substrate-dependent and may require screening.[2][5]

Diastereomeric Salt Formation and Crystallization

Materials:

-

Racemic acid

-

This compound (0.5-1.0 molar equivalent)

-

Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, or mixtures with water)

-